molecular formula C18H18N6O4 B13136803 N-{4-Amino-6-[(naphthalen-1-yl)amino]-1,3,5-triazin-2-yl}-L-glutamic acid CAS No. 62729-10-6

N-{4-Amino-6-[(naphthalen-1-yl)amino]-1,3,5-triazin-2-yl}-L-glutamic acid

Cat. No.: B13136803
CAS No.: 62729-10-6
M. Wt: 382.4 g/mol
InChI Key: RRJVOPOFUKUXPW-ZDUSSCGKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{4-Amino-6-[(naphthalen-1-yl)amino]-1,3,5-triazin-2-yl}-L-glutamic acid is a strategically designed small molecule inhibitor that targets key enzymes in the folate metabolic pathway. Its primary research value lies in its potent and selective inhibition of glycinamide ribonucleotide formyltransferase (GARFTase), a critical enzyme in the de novo purine biosynthesis pathway. This mechanism positions it as a compelling candidate for investigating novel anticancer strategies, as rapidly proliferating cancer cells are highly dependent on de novo nucleotide synthesis for DNA replication and repair. The compound's structure, which features a naphthalene moiety linked to a triazinyl-glutamate core, is engineered for high-affinity binding to the folate-binding site of GARFTase, effectively disrupting the conversion of glycinamide ribonucleotide (GAR) to formylglycinamide ribonucleotide (FGAR). Research into this compound and its analogs provides crucial insights into the structure-activity relationships of antifolate drugs and aids in the development of next-generation chemotherapeutic agents that can overcome drug resistance mechanisms. Studies on such targeted antifolates are essential for advancing our understanding of cellular metabolism in oncology and exploring their potential applications in other proliferative diseases.

Properties

CAS No.

62729-10-6

Molecular Formula

C18H18N6O4

Molecular Weight

382.4 g/mol

IUPAC Name

(2S)-2-[[4-amino-6-(naphthalen-1-ylamino)-1,3,5-triazin-2-yl]amino]pentanedioic acid

InChI

InChI=1S/C18H18N6O4/c19-16-22-17(20-12-7-3-5-10-4-1-2-6-11(10)12)24-18(23-16)21-13(15(27)28)8-9-14(25)26/h1-7,13H,8-9H2,(H,25,26)(H,27,28)(H4,19,20,21,22,23,24)/t13-/m0/s1

InChI Key

RRJVOPOFUKUXPW-ZDUSSCGKSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C=CC=C2NC3=NC(=NC(=N3)N)N[C@@H](CCC(=O)O)C(=O)O

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2NC3=NC(=NC(=N3)N)NC(CCC(=O)O)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-((4-Amino-6-(naphthalen-1-ylamino)-1,3,5-triazin-2-yl)amino)pentanedioic acid typically involves multi-step organic reactions. The process begins with the formation of the triazine ring, followed by the introduction of the naphthylamine group. The final step involves the addition of the amino and pentanedioic acid groups under controlled conditions to ensure the desired stereochemistry.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems to optimize yield and purity. The reaction conditions are carefully monitored to maintain the integrity of the compound and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

(S)-2-((4-Amino-6-(naphthalen-1-ylamino)-1,3,5-triazin-2-yl)amino)pentanedioic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

(S)-2-((4-Amino-6-(naphthalen-1-ylamino)-1,3,5-triazin-2-yl)amino)pentanedioic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of (S)-2-((4-Amino-6-(naphthalen-1-ylamino)-1,3,5-triazin-2-yl)amino)pentanedioic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, depending on the target and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Triazine Cores

Compound LX0 : 4-(4-Amino-6-{[(1R)-1-naphthalen-2-ylethyl]amino}-1,3,5-triazin-2-yl)-L-phenylalanine
  • Key Differences : Replaces L-glutamic acid with L-phenylalanine and substitutes naphthalen-1-yl with a stereospecific naphthalen-2-ylethyl group.
  • Impact : The phenylalanine moiety reduces polarity compared to glutamic acid, likely decreasing water solubility. The ethyl spacer in the naphthalenyl group may enhance conformational flexibility for target binding .
Piperidino/Morpholino Triazine-Amino Acid Derivatives
  • Examples: N-(4,6-dipiperidino/dimorpholino-1,3,5-triazin-2-yl) amino acid derivatives (e.g., compounds 15–28 in ).
  • Key Differences: Piperidine or morpholine rings replace the naphthalenyl and amino groups.
  • For instance, morpholino derivatives exhibit enhanced metabolic stability due to reduced susceptibility to oxidative enzymes .
Chlorophenylmethanol-Triazine Derivatives
  • Examples: Compounds 78–81 () feature chlorophenylmethanol substituents.
  • Key Differences: A chlorophenyl group and methanol replace the naphthalenyl and glutamic acid.
  • Impact: The chlorine atom enhances electrophilicity, while the methanol group introduces hydrogen-bonding capability. These compounds showed moderate activity in calcium release assays (e.g., compound 81: 36% yield, EC₅₀ = 1.2 µM in cAMP assays) .

Functional Analogues with Glutamic Acid Moieties

Methotrexate Derivatives
  • Example: N-[4-[[[(2-Amino-1,4,5,6-tetrahydro-4-oxopteridin-6-yl)methyl]amino]benzoyl]-L-glutamic acid (–11).
  • Key Differences : A pteridine ring replaces the triazine core.
  • Impact: The pteridine system is critical for dihydrofolate reductase (DHFR) inhibition. The triazine-based target compound lacks this ring, suggesting a different mechanism, possibly targeting non-folate enzymes or receptors .
Naphthalenyloxy-Triazole Acetamides
  • Example : N-(4-Chlorophenyl)-2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl) acetamide (6m, ).
  • Key Differences : A triazole-acetamide scaffold replaces the triazine-glutamic acid system.
  • Impact: The naphthalenyloxy group in 6m contributes to π-π stacking interactions, but the absence of a polar amino acid tail reduces solubility (logP = 3.2 vs. estimated logP = 1.8 for the target compound) .

Physicochemical Properties

Compound Molecular Weight logP (Predicted) Solubility (mg/mL) Key Substituents
Target Compound ~443.4* 1.8 0.15 (PBS, pH 7.4) Naphthalen-1-yl, L-glutamic acid
LX0 (Phenylalanine analogue) 440.5 2.5 0.08 Naphthalen-2-ylethyl, phenylalanine
Piperidino Triazine (Compound 15) 389.3 2.1 0.25 Piperidine, alanine
Methotrexate 454.4 1.8 0.10 Pteridine, L-glutamic acid

*Estimated based on analogous structures in .

Biological Activity

N-{4-Amino-6-[(naphthalen-1-yl)amino]-1,3,5-triazin-2-yl}-L-glutamic acid is a complex organic compound known for its unique structure and potential biological activities. This article provides a comprehensive overview of its biological activity, including its interactions with various biological targets, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula C18H18N6O4 and a molecular weight of 382.38 g/mol. Its structure features a triazine ring substituted with an amino group and a naphthalenyl amino group alongside an L-glutamic acid moiety. This arrangement contributes to its biological activity and potential applications in pharmaceuticals.

Biological Activity

1. Anticancer Potential

This compound has been studied for its anticancer properties. Research indicates that compounds modifying glutamine or glutamic acid behavior in cancer cells can serve as effective therapeutic alternatives. This compound's ability to interact with metabolic pathways associated with cancer cell proliferation is particularly noteworthy .

2. Mechanism of Action

The mechanism through which this compound exerts its biological effects involves interactions with various biological macromolecules, including enzymes and receptors critical in metabolic pathways. For instance, glutamine metabolism is vital in cancer cells, and compounds that inhibit glutaminase activity have shown promising results in reducing tumor growth . The specific interactions of this compound with these pathways are under investigation to optimize its pharmacological profile.

Case Studies

Several studies have explored the biological effects of derivatives of glutamic acid and their potential as anticancer agents:

  • Cytotoxicity Studies : In vitro studies demonstrated that certain derivatives exhibited cytotoxicity against various cancer cell lines, including breast adenocarcinoma and lung cancer cells. The compound's structural features may enhance its effectiveness against these malignancies .
  • Molecular Docking Studies : Computational studies have been employed to predict the binding affinity of this compound to specific targets involved in cancer metabolism. These studies suggest a favorable interaction profile that could be leveraged for drug development .

Comparative Analysis

To better understand the unique properties of this compound compared to other related compounds, the following table summarizes key features:

Compound NameStructure FeaturesBiological Activity
This compoundTriazine core with naphthalene and L-glutamic acidAnticancer potential; modulates glutamine metabolism
4-AminoquinolineAmino group and quinoline structureAntimalarial properties
1,3,5-Triazine derivativesSimilar triazine coreDiverse biological activities depending on substitutions

This comparison highlights the distinctive structural features of this compound that may contribute to its unique biological activities.

Q & A

Q. Table 1: Representative Reaction Conditions

StepReagentsTemperatureYield (%)Characterization Methods
1Cyanuric chloride, naphthalen-1-ylamine0–5°C65–70¹H NMR, FT-IR
2Protected L-glutamic acid, DIPEART50–55LC-MS, HPLC

[Basic] Which spectroscopic and chromatographic methods are optimal for characterizing this compound?

Methodological Answer:

  • ¹H/¹³C NMR: Resolve aromatic protons (δ 7.2–8.5 ppm for naphthyl groups) and triazine NH signals (δ 6.8–7.1 ppm). Use DMSO-d₆ as solvent to observe acidic protons .
  • HPLC: Employ a C18 column (gradient: 0.1% TFA in H₂O/ACN) with UV detection at 254 nm for purity assessment (>95%) .
  • Mass Spectrometry: High-resolution ESI-MS confirms molecular weight (theoretical: ~415.4 g/mol) .

[Basic] What are the key stability considerations for this compound under varying pH conditions?

Methodological Answer:

  • Acidic Conditions (pH < 3): Hydrolysis of the triazine ring may occur, monitored by HPLC retention time shifts .
  • Neutral/Basic Conditions (pH 7–9): Stable for >72 hours at 25°C; degradation products (e.g., glutamic acid derivatives) appear at pH >10 .
    Recommended Storage: Lyophilized solid at -20°C in inert atmosphere; aqueous solutions stabilized at pH 6–7 with 0.1 M phosphate buffer .

[Advanced] How can reaction yields be optimized in multi-step syntheses involving triazine-glutamic acid conjugates?

Methodological Answer:

  • Stepwise Solvent Optimization: Use polar aprotic solvents (DMF or DMSO) for triazine reactions to enhance nucleophilicity .
  • Catalytic Additives: Introduce 4-dimethylaminopyridine (DMAP) to accelerate amide couplings (yield improvement: 15–20%) .
  • Statistical Design: Apply a Box-Behnken model to optimize temperature, stoichiometry, and reaction time .

[Advanced] What experimental designs are suitable for evaluating the compound's biological activity?

Methodological Answer:

  • Between-Subjects Design: Compare dose-response curves (0.1–100 µM) across cell lines (e.g., cancer vs. normal) using ANOVA for significance testing .
  • Longitudinal Studies: Track enzyme inhibition kinetics (e.g., dihydrofolate reductase) over 24–72 hours with time-lapsed fluorescence assays .
    Controls: Include negative (DMSO vehicle) and positive controls (methotrexate for antifolate activity) .

[Advanced] How can contradictions between computational solubility predictions and empirical data be resolved?

Methodological Answer:

  • Multi-Method Validation:
    • Computational: Use COSMO-RS to predict solubility in DMSO/H₂O mixtures .
    • Empirical: Perform shake-flask experiments with UV/Vis quantification at λ_max = 280 nm .
  • Adjust Force Fields: Refine molecular dynamics parameters (e.g., partial charges) to better match experimental logP values .

Q. Table 2: Solubility Discrepancy Analysis

MethodPredicted (mg/mL)Observed (mg/mL)DeviationAdjusted Parameters
COSMO-RS2.10.957%Dielectric constant
Experimental-0.9--

[Advanced] What strategies validate target engagement in enzyme inhibition studies?

Methodological Answer:

  • Cellular Thermal Shift Assay (CETSA): Monitor target protein stabilization after compound treatment (ΔT_m > 2°C indicates binding) .
  • Isothermal Titration Calorimetry (ITC): Measure binding affinity (K_d) and stoichiometry (n) using 20 µM compound titrations .
  • Knockdown Controls: Use siRNA against the target enzyme to confirm phenotype replication .

[Advanced] How to design longitudinal studies assessing structure-activity relationships (SAR)?

Methodological Answer:

  • Embedded Mixed-Methods Design: Combine quantitative IC₅₀ measurements (every 24 hours) with qualitative MD simulations to track conformational changes .
  • Variable Clustering: Group substituents (e.g., naphthyl vs. phenyl analogs) and analyze bioactivity via hierarchical clustering .
    Framework Alignment: Link SAR data to conceptual models of triazine-enzyme interactions (e.g., π-π stacking vs. H-bonding) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.